![molecular formula C20H17N3O3 B11396767 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396767.png)
3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-HYDROXYPHENYL)-4-(4-HYDROXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure This compound is characterized by the presence of hydroxyl groups on phenyl rings and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-(4-HYDROXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-4-(4-HYDROXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-4-(4-HYDROXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-4-(4-HYDROXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with specific molecular targets and pathways. The hydroxyl groups and the pyrrolo[3,4-c]pyrazole core play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-3-PHENYLPROPANOHYDRAZIDE: Similar in structure but lacks the pyrrolo[3,4-c]pyrazole core.
3-HYDROXY-3-METHYLPENTANOIC ACID: Contains hydroxyl groups but differs in the core structure.
3-HYDROXY-3-METHYLBUTYRONITRILE: Similar functional groups but different overall structure.
Uniqueness
3-(2-HYDROXYPHENYL)-4-(4-HYDROXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its combination of hydroxyl groups, prop-2-en-1-yl substituent, and the pyrrolo[3,4-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H17N3O3/c1-2-11-23-19(12-7-9-13(24)10-8-12)16-17(21-22-18(16)20(23)26)14-5-3-4-6-15(14)25/h2-10,19,24-25H,1,11H2,(H,21,22) |
InChI Key |
ZIJFYUMOHSBXJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


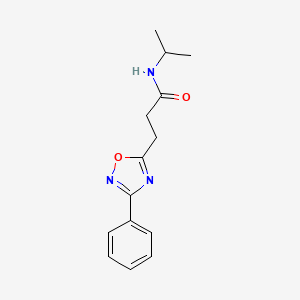
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11396689.png)
![(2-Butoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11396691.png)
![2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide](/img/structure/B11396696.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11396708.png)
![6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396714.png)
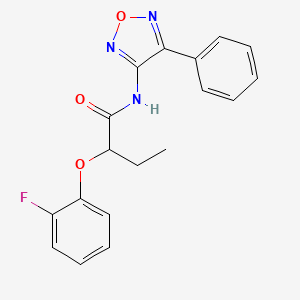
![7-benzyl-3-(3,4-dimethoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396725.png)
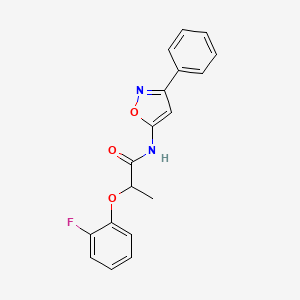
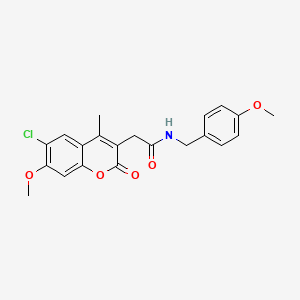
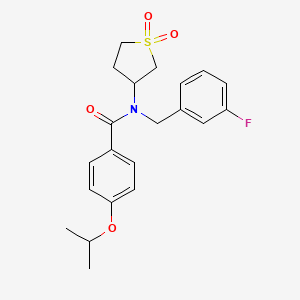
![3-ethyl-N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396772.png)
![5-(hydroxymethyl)-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11396775.png)
